2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol
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Overview
Description
2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex heterocyclic compound known for its significant biological activities. This compound features a unique structure that combines pyrazolo, triazolo, and pyrimidine rings, making it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazonyl bromides with active methylene compounds, followed by further reactions with formamide, formic acid, and triethyl orthoformate to form the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol has been extensively studied for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has shown promise as a CDK2 inhibitor, making it a potential candidate for cancer therapy.
Industry: Its antimicrobial properties make it useful in developing new antimicrobial agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b]pyridin-3(2H)-one: Known for its diverse pharmacological activities.
Indole derivatives: These compounds have shown potential in various therapeutic applications.
The uniqueness of 2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol lies in its specific combination of structural features, which contribute to its potent biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C18H11FN6O |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol |
InChI |
InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-16-14(9-21-25)18-23-22-17(24(18)10-20-16)13-3-1-2-4-15(13)26/h1-10,26H |
InChI Key |
DTVGSLRSJNOGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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